molecular formula C8H6Cl2O B2539827 2,3-Dichloro-4-methylbenzaldehyde CAS No. 170879-71-7

2,3-Dichloro-4-methylbenzaldehyde

Cat. No.: B2539827
CAS No.: 170879-71-7
M. Wt: 189.04
InChI Key: FYLGSVWGWPLXGK-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-4-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dichloro-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research explores its potential in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylbenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the benzaldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,3-dichloro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLGSVWGWPLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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